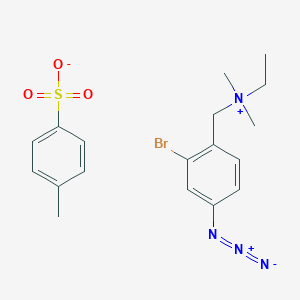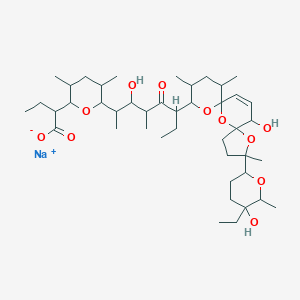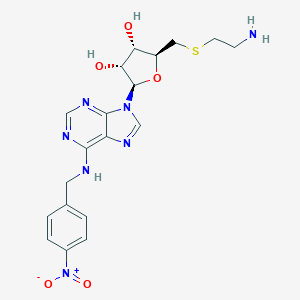
(R)-(+)-1,2-Epoxyheptane
Übersicht
Beschreibung
®-(+)-1,2-Epoxyheptane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. ®-(+)-1,2-Epoxyheptane is a chiral molecule, meaning it has a non-superimposable mirror image. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which in this case, is the first carbon atom in the heptane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxyheptane can be synthesized through several methods. One common approach is the epoxidation of alkenes. For instance, ®-(+)-1,2-Epoxyheptane can be prepared by the epoxidation of ®-1-heptene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1,2-Epoxyheptane may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric epoxidation of alkenes using chiral catalysts. These catalysts can include chiral metal complexes or organocatalysts that facilitate the formation of the epoxide with high enantiomeric purity. The reaction conditions are optimized to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-1,2-Epoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: The epoxide can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the epoxide can be further oxidized to form diols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like osmium tetroxide (OsO4) can be used under controlled conditions.
Major Products
Diols: Formed from the hydrolysis of the epoxide.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
®-(+)-1,2-Epoxyheptane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules. It is also used in asymmetric synthesis and as a reagent in organic transformations.
Biology: Studied for its interactions with biological molecules and its potential use in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of ®-(+)-1,2-Epoxyheptane involves its ability to undergo nucleophilic substitution reactions. The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
®-(+)-1,2-Epoxyheptane can be compared with other epoxides such as (S)-(-)-1,2-Epoxyheptane, ®-(+)-1,2-Epoxybutane, and ®-(+)-1,2-Epoxyhexane. These compounds share similar structural features but differ in the length of the carbon chain or the configuration of the chiral center. The uniqueness of ®-(+)-1,2-Epoxyheptane lies in its specific chiral configuration and its applications in asymmetric synthesis.
List of Similar Compounds
- (S)-(-)-1,2-Epoxyheptane
- ®-(+)-1,2-Epoxybutane
- ®-(+)-1,2-Epoxyhexane
Eigenschaften
IUPAC Name |
(2R)-2-pentyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110549-07-0 | |
| Record name | (R)-(+)-1,2-Epoxyheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)





